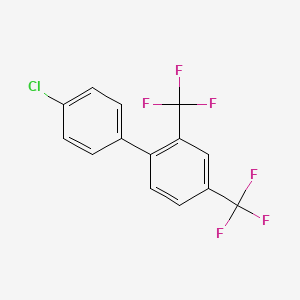

4'-Chloro-2,4-bis(trifluoromethyl)-1,1'-biphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-2,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClF6/c15-10-4-1-8(2-5-10)11-6-3-9(13(16,17)18)7-12(11)14(19,20)21/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSHYLCUQKUEFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClF6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744894 | |

| Record name | 4'-Chloro-2,4-bis(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333319-59-7 | |

| Record name | 4'-Chloro-2,4-bis(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Substituted Biphenyl Chemistry

The study of 4'-Chloro-2,4-bis(trifluoromethyl)-1,1'-biphenyl is best understood within the broader context of substituted biphenyl (B1667301) chemistry, a field with a rich history and a deep connection between three-dimensional structure and chemical reactivity.

The synthesis of biphenyl derivatives has been a subject of chemical research for over a century and a half. nih.gov Early methods, while groundbreaking, often required harsh conditions. The landscape of biphenyl synthesis has been shaped by the development of increasingly sophisticated and versatile chemical reactions.

| Reaction Name | Year of Discovery/Development | General Description |

| Wurtz-Fittig Reaction | c. 1855 | Sodium-mediated coupling of an aryl halide with an alkyl halide. nih.gov |

| Ullmann Reaction | 1901 | Copper-promoted coupling of two aryl halides. nih.gov |

| Suzuki-Miyaura Cross-Coupling | 1979 | Palladium-catalyzed reaction of an aryl halide with an arylboronic acid. nih.govnih.gov |

| Stille Cross-Coupling | 1978 | Palladium-catalyzed coupling of an organostannane with an organic halide. nih.gov |

| Negishi Cross-Coupling | 1977 | Palladium- or nickel-catalyzed reaction of an organozinc compound with an organic halide. nih.gov |

These palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, revolutionized the synthesis of complex biphenyls, offering high selectivity and functional group tolerance under milder conditions. nih.govresearchgate.net This evolution in synthetic methodology has made complex, poly-substituted biphenyls like this compound synthetically accessible, paving the way for their potential investigation.

The biphenyl molecule is not planar in the gas phase or in solution; the two phenyl rings are twisted relative to each other along the central carbon-carbon single bond. This torsional angle is a consequence of steric hindrance between the ortho-hydrogen atoms on the adjacent rings. The introduction of substituents dramatically influences this three-dimensional structure and, consequently, the molecule's reactivity and physical properties.

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its presence significantly alters the electronic properties of an aromatic ring. mdpi.com The chloro (-Cl) group is also electron-withdrawing via induction. In this compound, the presence of three such groups creates a highly electron-deficient and electronically asymmetric system.

Furthermore, substituents in the ortho positions (the 2, 2', 6, and 6' positions) of the biphenyl core create significant steric hindrance that can restrict rotation around the central bond. This restricted rotation can lead to a phenomenon known as atropisomerism, where the rotational barrier is high enough to allow for the isolation of stable, chiral rotational isomers (atropisomers). The trifluoromethyl group at the 2-position of this compound would be expected to create a substantial barrier to rotation, influencing the molecule's stable conformation.

| Substituent | Position on Biphenyl Core | Electronic Effect | Steric Effect | Influence on Reactivity and Structure |

| Trifluoromethyl (-CF₃) | 2, 4 | Strongly electron-withdrawing (inductive) nih.gov | Bulky, increases rotational energy barrier mdpi.com | Deactivates the ring towards electrophilic substitution; increases electrophilicity of the molecule. nih.gov Can create significant steric hindrance leading to atropisomerism. |

| Chloro (-Cl) | 4' | Electron-withdrawing (inductive), weakly electron-donating (resonance) | Moderate | Deactivates the ring towards electrophilic substitution. |

Rationale for Comprehensive Scientific Investigation of the Chemical Compound

Retrosynthetic Analysis and Precursor Design Strategies

The retrosynthetic analysis of this compound primarily involves the disconnection of the pivotal C-C bond between the two phenyl rings. This strategy logically deconstructs the target molecule into two key synthons: a 4-chlorophenyl unit and a 2,4-bis(trifluoromethyl)phenyl unit. The choice of which precursor will act as the nucleophile and which as the electrophile is a central consideration in the design of a successful synthesis.

The primary retrosynthetic disconnections are based on well-established cross-coupling reactions:

Disconnection A (Suzuki-Miyaura): This approach disconnects the biphenyl (B1667301) to a boronic acid (or ester) derivative and an aryl halide.

Path A1: 4-chlorophenylboronic acid and 1-halo-2,4-bis(trifluoromethyl)benzene.

Path A2: (2,4-bis(trifluoromethyl)phenyl)boronic acid and a 1-chloro-4-halobenzene.

Disconnection B (Kumada-Corriu): This pathway involves a Grignard reagent and an aryl halide.

Path B1: 4-chlorophenylmagnesium halide and 1-halo-2,4-bis(trifluoromethyl)benzene.

Path B2: 2,4-bis(trifluoromethyl)phenylmagnesium halide and a 1-chloro-4-halobenzene.

Disconnection C (Negishi): This method utilizes an organozinc reagent and an aryl halide.

Path C1: 4-chlorophenylzinc halide and 1-halo-2,4-bis(trifluoromethyl)benzene.

Path C2: (2,4-bis(trifluoromethyl)phenyl)zinc halide and a 1-chloro-4-halobenzene.

Disconnection D (Ullmann): This classic reaction involves the coupling of two aryl halides, often with one in excess.

The design of precursors is dictated by the commercial availability and reactivity of the starting materials. The presence of two strongly electron-withdrawing trifluoromethyl groups on one ring significantly influences its reactivity, a factor that must be carefully considered when selecting the coupling partners and reaction conditions.

Direct Synthesis Approaches to the Biphenyl Core

The formation of the biphenyl linkage in this compound is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer high yields and functional group tolerance.

Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between aryl groups. It involves the reaction of an arylboronic acid with an aryl halide, catalyzed by a palladium(0) complex. For the synthesis of this compound, two primary routes are feasible.

One common approach involves the coupling of (2,4-bis(trifluoromethyl)phenyl)boronic acid with 1-bromo-4-chlorobenzene. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like sodium carbonate or potassium phosphate. The choice of solvent can vary, with mixtures of toluene, ethanol, and water being common.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80-90 | Moderate to Good |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Ethanol/H₂O | Reflux | Good |

This table presents typical conditions for Suzuki-Miyaura couplings of similar substrates, providing a predictive framework for the synthesis of the target compound.

The Kumada-Corriu coupling utilizes a Grignard reagent and an aryl halide, catalyzed by a nickel or palladium complex. wikipedia.orglkouniv.ac.in This method is particularly useful due to the high reactivity of Grignard reagents. wikipedia.org In the synthesis of this compound, one possible route is the reaction of 4-chlorophenylmagnesium bromide with 1-iodo-2,4-bis(trifluoromethyl)benzene (B3420175).

Nickel catalysts, often with phosphine (B1218219) ligands, are commonly employed. For instance, NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane) is an effective catalyst for such transformations. The reaction is typically performed in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| NiCl₂ | dppp | THF | Reflux | Good |

| Ni(acac)₂ | dppe | THF | Room Temp to Reflux | Moderate to Good |

| Pd(PPh₃)₄ | PPh₃ | THF | Reflux | Good |

This table outlines representative conditions for Kumada-Corriu couplings applicable to the synthesis of the target biphenyl.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org This method offers the advantage of using organozinc reagents, which are generally more functional-group tolerant than Grignard reagents. organic-chemistry.org For the target molecule, this could involve the coupling of a (2,4-bis(trifluoromethyl)phenyl)zinc halide with 1-bromo-4-chlorobenzene.

Palladium catalysts, such as Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ and a phosphine ligand, are highly effective. The reactions are typically carried out in anhydrous aprotic solvents like THF or DMF.

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | THF | Room Temp to Reflux | High |

| Pd(dba)₂ | P(o-tol)₃ | DMF | 80 | Good |

| Ni(acac)₂ | PPh₃ | THF | Reflux | Moderate to Good |

This table provides plausible conditions for the Negishi cross-coupling synthesis of the target compound based on established protocols.

The Ullmann reaction is a classical method for the synthesis of biaryls, involving the copper-mediated coupling of two aryl halides. organic-chemistry.org The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper powder. organic-chemistry.org A potential application for the synthesis of this compound would be the coupling of 1-chloro-4-iodobenzene (B104392) with an excess of 1-iodo-2,4-bis(trifluoromethyl)benzene in the presence of copper bronze at elevated temperatures.

Modern variations of the Ullmann reaction may employ palladium or nickel catalysts and can proceed under milder conditions. organic-chemistry.org However, the classic copper-mediated approach remains relevant, particularly for large-scale syntheses.

| Metal | Solvent | Temperature (°C) | Yield (%) |

| Copper bronze | DMF or neat | 150-250 | Moderate |

| Copper(I) iodide | Pyridine | 100-150 | Moderate to Good |

| Palladium acetate (B1210297) | Various | 80-120 | Good |

This table summarizes typical conditions for Ullmann-type reactions that could be adapted for the synthesis of the target biphenyl.

Heck Reaction in Biphenyl Synthesis

The Mizoroki-Heck reaction, or simply the Heck reaction, is a powerful palladium-catalyzed method for carbon-carbon bond formation. wikipedia.org It typically involves the reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. wikipedia.orgorganic-chemistry.org The reaction proceeds via a catalytic cycle involving oxidative addition of the halide to a Pd(0) complex, migratory insertion of the alkene, and subsequent β-hydride elimination to yield a substituted alkene product. libretexts.org Common catalysts include palladium(II) acetate and tetrakis(triphenylphosphine)palladium(0), often supported by phosphine ligands. wikipedia.org

While the classic Heck reaction is defined by its use of an alkene coupling partner, its principles are foundational to the broader field of palladium-catalyzed cross-coupling, which includes aryl-aryl coupling methods like the Suzuki-Miyaura reaction. For the direct synthesis of a biphenyl structure, a Suzuki-type coupling is generally more direct than a Heck reaction. A plausible Suzuki-Miyaura pathway to synthesize this compound would involve coupling an appropriately substituted arylboronic acid with an aryl halide.

For instance, the reaction could proceed between 1-bromo-2,4-bis(trifluoromethyl)benzene and 4-chlorophenylboronic acid. This approach offers high regioselectivity in forming the desired C-C bond between the two aromatic rings.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 |

| PdCl₂(dppf) | - | K₂CO₃ | 1,4-Dioxane | 90 |

This table presents hypothetical conditions for the synthesis of the target compound via a Suzuki-Miyaura reaction, a related and more direct palladium-catalyzed method for biphenyl synthesis than the Heck reaction.

Glaser Coupling for Biphenyl Derivatives

The Glaser coupling is one of the oldest coupling reactions, first reported in 1869. wikipedia.org It facilitates the formation of a carbon-carbon bond between two terminal alkynes, leading to a symmetric diyne. organic-chemistry.org The reaction is typically mediated by a copper(I) salt, such as copper(I) chloride, in the presence of an oxidant like oxygen (air) and a base. wikipedia.orgsynarchive.com

The mechanism involves the deprotonation of the terminal alkyne by the base to form a copper(I) acetylide intermediate. Oxidative coupling of two of these intermediates, with the copper being oxidized from Cu(I) to Cu(II), yields the 1,3-diyne product. synarchive.com Variations of this reaction, such as the Eglinton and Hay couplings, utilize different copper reagents and conditions to achieve the same transformation. wikipedia.org

It is critical to note that the Glaser coupling is exclusively used for the synthesis of diynes through the formation of C(sp)-C(sp) bonds. It is not a method for the direct synthesis of biphenyls, which requires the formation of a C(sp²)-C(sp²) bond between two aromatic rings. Therefore, Glaser coupling is not a viable direct synthetic route for this compound. However, it could be used to synthesize larger molecular architectures that might contain pre-formed biphenyl units linked by a diyne bridge. acs.org

Radical-Mediated Coupling Reactions

Radical-mediated reactions offer an alternative to transition-metal-catalyzed methods for the formation of C-C bonds. These reactions can proceed under mild conditions and often exhibit unique reactivity and selectivity. nih.gov A hypothetical radical-mediated synthesis of this compound could involve the generation of aryl radicals from suitable precursors, followed by their cross-coupling.

One potential pathway involves the generation of a 4-chlorophenyl radical and a 2,4-bis(trifluoromethyl)phenyl radical. These radicals could be formed from corresponding aryl halides, diazonium salts, or other precursors through processes like single-electron transfer (SET) or photolysis. Once formed, the two distinct radical species would need to combine to form the desired biphenyl product. A significant challenge in such cross-coupling reactions is controlling the selectivity to minimize the formation of undesired homocoupled byproducts (e.g., 4,4'-dichlorobiphenyl (B164843) and 2,2',4,4'-tetrakis(trifluoromethyl)biphenyl).

Recent advancements have described silylboronate-mediated radical cross-coupling of aryl fluorides with arylalkanes, demonstrating the utility of radical processes in forming new C-C bonds by activating inert C-F bonds under transition-metal-free conditions. nih.gov Similarly, methods for the radical-mediated addition of trifluoromethyl groups to alkynes have been developed, showcasing the versatility of radical chemistry in fluorination. nih.gov

| Radical Precursor 1 | Radical Precursor 2 | Initiation Method |

| 4-Chloroiodobenzene | 1-Iodo-2,4-bis(trifluoromethyl)benzene | Photochemical (UV light) |

| 4-Chlorobenzenediazonium salt | 2,4-Bis(trifluoromethyl)aniline + NaNO₂ | Chemical (e.g., TiCl₃) |

| 4-Chlorobenzoic acid | 1-Bromo-2,4-bis(trifluoromethyl)benzene | Photoredox Catalysis |

This table illustrates hypothetical combinations of precursors and methods for generating the necessary aryl radicals for a radical-mediated synthesis.

Directed Ortho-Metallation and Subsequent Quenching Reactions

Directed ortho-metallation (DoM) is a highly regioselective method for the functionalization of aromatic rings. chem-station.com The strategy relies on the presence of a "directing metallation group" (DMG) on the aromatic ring. The DMG, which is typically a Lewis basic functional group containing heteroatoms like oxygen or nitrogen, coordinates to a strong organolithium base (e.g., n-butyllithium). baranlab.org This coordination positions the base to deprotonate the proton at the ortho position, forming a stabilized aryllithium intermediate. baranlab.orguwindsor.ca This intermediate can then be "quenched" by reacting with a wide variety of electrophiles to introduce a new substituent specifically at that ortho position. chem-station.com

While DoM does not directly form the biphenyl bond, it is an essential tool for preparing highly substituted aromatic precursors required for subsequent coupling reactions. For example, a DoM strategy could be used to synthesize a key intermediate like 2-bromo-1-methoxy-3,5-bis(trifluoromethyl)benzene. The methoxy (B1213986) group would act as the DMG, directing lithiation to the 2-position, which could then be quenched with bromine. This brominated and highly functionalized arene could then undergo a Suzuki-Miyaura cross-coupling reaction with 4-chlorophenylboronic acid to yield a precursor to the target molecule. nih.gov The combination of DoM with transition metal-catalyzed cross-coupling provides a powerful and regioselective approach to complex biaryl systems. nih.gov

| Directing Metallation Group (DMG) | Example Electrophile (E+) | Product Functional Group |

| -OMe (Methoxy) | I₂ (Iodine) | -I (Iodo) |

| -CONEt₂ (N,N-Diethylamide) | B(OMe)₃ (Trimethyl borate) | -B(OH)₂ (Boronic acid) |

| -NHBoc (Boc-protected amine) | CO₂ (Carbon dioxide) | -COOH (Carboxylic acid) |

| -SO₂N(iPr)₂ (N,N-Diisopropylsulfonamide) | Me₃SiCl (Trimethylsilyl chloride) | -SiMe₃ (Trimethylsilyl) |

Introduction and Modification of Substituents

Chlorination and Trifluoromethylation Strategies

The introduction of chloro and trifluoromethyl substituents onto aromatic rings requires specific synthetic strategies that control for regioselectivity. These groups can be introduced either before or after the formation of the biphenyl core. Introducing them onto the separate phenyl rings before the coupling step generally provides better regiochemical control.

Trifluoromethylation: The introduction of trifluoromethyl (CF₃) groups often utilizes reagents that can act as a source of a CF₃ radical, cation, or anion. Copper-catalyzed trifluoromethylation reactions are common, using reagents like trifluoroacetates or Togni's reagent. beilstein-journals.org For instance, a copper-catalyzed reaction could potentially trifluoromethylate an aryl boronic acid derivative before it is used in a Suzuki coupling. beilstein-journals.org Radical C-H trifluoromethylation using reagents like CF₃SO₂Cl under photolytic conditions is another emerging method. acs.org

Chlorination: Chlorination is typically achieved through electrophilic aromatic substitution using a chlorinating agent such as chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). rsc.org The regiochemical outcome is dictated by the directing effects of the substituents already present on the aromatic ring.

Selective Halogenation Methods

Achieving the selective introduction of a chlorine atom at the 4'-position of a pre-formed 2,4-bis(trifluoromethyl)-1,1'-biphenyl scaffold would be challenging due to the directing effects of the existing substituents. The trifluoromethyl groups are strongly deactivating and meta-directing. The 2,4-bis(trifluoromethyl)phenyl group as a whole would act as a deactivating group on the second ring, directing incoming electrophiles (like Cl⁺) to the ortho and para positions.

Therefore, electrophilic chlorination would likely yield a mixture of products, with the desired 4'-chloro isomer being one component. A more selective approach would be to use a pre-functionalized starting material, such as 4-chloro-1-iodobenzene or 4-chlorophenylboronic acid, in a cross-coupling reaction. This ensures the chlorine atom is unambiguously located at the desired position from the start.

If direct chlorination were to be attempted, the reaction conditions would need careful optimization to maximize the yield of the para-substituted product.

| Chlorinating Agent | Catalyst | Typical Solvent |

| Cl₂ (Chlorine gas) | FeCl₃ or AlCl₃ | CCl₄ or CH₂Cl₂ |

| SO₂Cl₂ (Sulfuryl chloride) | AlCl₃ | Neat or CS₂ |

| N-Chlorosuccinimide (NCS) | Triflic acid | CH₂Cl₂ |

| HCl / H₂O₂ | - | Acetic acid |

Incorporating Trifluoromethyl Groups via Electrophilic/Nucleophilic Methods

The introduction of trifluoromethyl (CF3) groups is a critical step in the synthesis of this compound and related compounds, as these moieties significantly alter the electronic and physical properties of the molecule. brynmawr.edu Both electrophilic and nucleophilic trifluoromethylation strategies are employed, each with distinct reagents and mechanisms.

Electrophilic Trifluoromethylation involves reagents that deliver a "CF3+" equivalent to an electron-rich aromatic ring. Since the discovery that S-trifluoromethyl diarylsulfonium salts are effective for this purpose, a variety of powerful reagents have been developed. beilstein-journals.orgnih.gov These include hypervalent iodine compounds, often referred to as Togni's reagents, and various sulfonium (B1226848) salts like Umemoto's or Shreeve's reagents. brynmawr.edubeilstein-journals.orgchem-station.com The reaction mechanism typically involves the attack of a nucleophilic substrate on the electrophilic CF3 source. chem-station.com For instance, S-(trifluoromethyl)diarylsulfonium salts can be synthesized by reacting an aromatic compound with potassium triflinate in triflic anhydride (B1165640). nih.gov These reagents can then trifluoromethylate a range of substrates, including electron-rich arenes. nih.gov

Nucleophilic Trifluoromethylation utilizes reagents that act as a source of the trifluoromethyl anion ("CF3-"). This approach is particularly common for the trifluoromethylation of aryl halides through cross-coupling reactions, often mediated by copper. acs.orgbeilstein-journals.orgacs.org A common challenge in copper-catalyzed nucleophilic trifluoromethylation is that reactions with aryl bromides and chlorides are significantly more difficult than with aryl iodides. acs.orgacs.org Various CF3 sources can be used, including trifluoroacetate, which is an inexpensive and readily available option. beilstein-journals.org Another effective nucleophilic source is trifluoromethyltrimethylsilane (CF3SiMe3), often used in copper-catalyzed cross-coupling protocols. beilstein-journals.org Computational studies suggest that modifying the nucleophilic trifluoromethylating agent or employing a slow addition of the reagent can improve reaction outcomes, even for more challenging substrates like aryl chlorides. acs.orgacs.org

Table 1: Comparison of Selected Trifluoromethylation Methods| Method | Reagent Type | Common Reagents | Typical Substrate | Key Features |

|---|---|---|---|---|

| Electrophilic | "CF3+" Source | Togni's Reagents, Umemoto's Reagents, Yagupolskii's Reagents beilstein-journals.orgnih.govchem-station.com | Electron-rich arenes, β-keto esters, phenols brynmawr.edunih.gov | Does not require pre-functionalized substrate; useful for late-stage functionalization. |

| Nucleophilic | "CF3-" Source | CuCF3, CF3SiMe3, CF3CO2Na beilstein-journals.orgorganic-chemistry.org | Aryl Halides (I, Br, Cl) acs.orgresearchgate.net | Often requires a transition metal catalyst (e.g., Copper); reactivity depends on the aryl halide (I > Br > Cl). acs.orgacs.org |

Post-Synthetic Functionalization

Post-synthetic functionalization refers to the chemical modification of a pre-formed molecular scaffold. illinois.edu For the this compound system, this allows for the introduction of diverse functionalities, enabling the synthesis of a wide range of derivatives.

Friedel-Crafts acylation is a classic and powerful method for introducing an acyl group onto an aromatic ring, using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). rsc.org This reaction can be applied to the biphenyl system to install ketone functionalities, which can serve as handles for further derivatization. rsc.orgresearchgate.net The reaction proceeds via the formation of an acylium ion, which is then attacked by the π-electrons of the aromatic ring. youtube.com The presence of the existing chloro and trifluoromethyl substituents on the this compound backbone will direct the position of the incoming acyl group based on their electronic and steric effects. Trifluoromethyl groups are strongly deactivating and meta-directing, while the chloro group is deactivating but ortho-, para-directing. The interplay of these effects determines the regioselectivity of the acylation.

Once functional groups are present on the biphenyl scaffold, they can be converted into a variety of other groups. This process, known as derivatization, is a cornerstone of synthetic chemistry for creating analogues and new materials. gcms.czgreyhoundchrom.comsigmaaldrich.com

Derivatization from a Carboxylic Acid (-COOH) Group: If a carboxylated analogue of the target biphenyl were synthesized, the -COOH group offers numerous possibilities for derivatization. It can be converted to esters, amides, acid chlorides, or reduced to an alcohol. These transformations are standard in organic synthesis and allow for the attachment of a wide array of molecular fragments.

Derivatization from a Chloromethyl (-CH2Cl) Group: A chloromethyl group is a versatile functional handle for elaboration. For instance, 4,4'-bis(chloromethyl)-1,1'-biphenyl (B167468) is a known intermediate used in the synthesis of fluorescent whitening agents and pharmaceutical intermediates. patsnap.com Its synthesis is often achieved through a Blanc chloromethylation reaction, using biphenyl, paraformaldehyde, and a catalyst like zinc chloride. google.comgoogle.com The chloromethyl group can readily undergo nucleophilic substitution reactions, allowing for the introduction of amines, alcohols, cyanides, and other nucleophiles, thereby creating a diverse library of derivatives. An efficient preparation of 4,4'-bis(chloromethyl)biphenyl has been reported via chloromethylation of biphenyl catalyzed by a dicationic acidic ionic liquid in aqueous media, achieving high yields. researchgate.net

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of fluorinated biphenyls aims to reduce environmental impact by designing safer chemical processes, minimizing waste, and using resources more sustainably. preprints.orgresearchgate.net This is particularly relevant for multi-step syntheses that may traditionally rely on hazardous reagents and solvents.

Catalyst Design for Sustainability

The Suzuki-Miyaura cross-coupling reaction, a key method for forming the biphenyl C-C bond, traditionally uses palladium catalysts. inovatus.esacs.org Green approaches focus on developing more sustainable catalytic systems.

Innovations in this area include:

Heterogeneous Catalysts: Designing catalysts on recyclable supports enhances stability and allows for easy separation from the reaction mixture, enabling reuse over multiple cycles. inovatus.esnih.gov

Palladium Nanoparticles (PdNPs): PdNPs can serve as highly active catalysts. mdpi.com Sustainable approaches to PdNP synthesis include using biopolymers like chitosan (B1678972) or plant extracts (e.g., from papaya peel) as reducing and stabilizing agents. mdpi.comacs.org These biogenic methods avoid harsh chemicals and high temperatures. acs.org

Advanced Ligand and Support Design: The development of water-soluble dendrimer-encapsulated PdNPs allows reactions to be performed in aqueous media under mild conditions. mdpi.com Similarly, utilizing iron to reduce the amount of palladium needed enhances both sustainability and cost-effectiveness. mdpi.com

Table 2: Examples of Green Catalytic Systems for Biphenyl Synthesis| Catalyst System | Description | Key Advantages | Source |

|---|---|---|---|

| Pd Nanoparticles on Chitosan/ZnO | Palladium nanoparticles supported on a composite of chitosan and zinc oxide. | Enhanced efficiency and reusability for coupling reactions. | mdpi.com |

| Dendrimer-Encapsulated PdNPs | Water-soluble dendrimers encapsulating palladium nanoparticles. | High stability and efficiency in aqueous media under mild conditions. | mdpi.com |

| Biogenic PdNPs (Papaya Peel) | Palladium nanoparticles synthesized using papaya peel extract as a reducing/stabilizing agent. | Environmentally benign, one-pot synthesis without external reducing agents. | acs.org |

| Guar (B607891) Gum-Supported Pd | A heterogeneous palladium catalyst prepared using a natural biopolymer, guar gum. | Highly active for Suzuki reactions in solvent-free media with rapid reaction times. | nih.gov |

Solvent Selection and Waste Minimization Strategies

Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry promotes the use of safer alternatives and processes that minimize waste. inovatus.es

Alternative Solvents: There is a significant push to replace hazardous organic solvents with more environmentally benign options. inovatus.es Water and bio-based solvents are increasingly used for cross-coupling reactions. inovatus.esacs.org Benzotrifluoride (BTF) itself has been proposed as a more environmentally friendly solvent for organic synthesis compared to many traditional solvents, as it is relatively inert and available in large quantities. researchgate.net

Solvent-Free Conditions: The development of highly active catalysts, such as the guar gum-supported palladium system, enables Suzuki cross-coupling reactions to be performed under solvent-free conditions. nih.gov This approach completely eliminates solvent waste, representing a significant step towards a more sustainable process.

Waste Reduction: Utilizing highly efficient and recyclable catalysts minimizes waste from the catalytic converter itself. inovatus.es Furthermore, designing synthetic routes with high atom economy—where a maximal proportion of reactant atoms are incorporated into the final product—is a core principle of green chemistry aimed at reducing by-product formation. preprints.org

Advanced Spectroscopic and Structural Characterization of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through various NMR experiments, the carbon framework, proton environments, and the location of fluorine atoms in 4'-Chloro-2,4-bis(trifluoromethyl)-1,1'-biphenyl can be unequivocally assigned.

The ¹H NMR spectrum of this compound is characterized by signals exclusively in the aromatic region. The molecule has two distinct phenyl rings, giving rise to a predictable set of resonances.

2,4-bis(trifluoromethyl)phenyl Ring: This ring contains three protons. The proton at the 3-position is expected to appear as a doublet, coupled to the proton at the 5-position. The proton at the 5-position would likely appear as a doublet of doublets, coupled to the protons at the 3- and 6-positions. The proton at the 6-position, being adjacent to the bulky trifluoromethyl group at the 2-position, would appear as a doublet. The strong electron-withdrawing nature of the two trifluoromethyl groups would shift these proton signals downfield.

4-chlorophenyl Ring: This ring is a classic AA'BB' system due to the chloro-substituent at the 4'-position, which results in magnetic non-equivalence. The four protons on this ring will appear as two distinct signals, each integrating to two protons. These typically manifest as a pair of complex multiplets or doublets in the aromatic region.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-3, H-5, H-6 | ~7.5 - 8.0 | d, dd, d |

| H-2', H-6' | ~7.3 - 7.6 | m (doublet-like) |

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. Due to the lack of symmetry, twelve distinct signals are expected for the aromatic carbons, in addition to the two signals for the trifluoromethyl carbons.

Trifluoromethyl Carbons: The carbons of the two CF₃ groups will appear as quartets due to strong one-bond coupling with the three fluorine atoms (¹JCF). The chemical shifts of these carbons are significantly influenced by the attached fluorine atoms.

Aromatic Carbons: The spectrum will show ten signals for the aromatic CH and C-Cl carbons and four signals for the quaternary carbons (C-1, C-2, C-4, C-1', C-4'). The carbons directly bonded to the electron-withdrawing trifluoromethyl groups (C-2 and C-4) will be shifted downfield and will also exhibit splitting (quartets) due to two-bond carbon-fluorine coupling (²JCF). The carbon attached to the chlorine atom (C-4') will also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts and Couplings

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) | Key Feature |

|---|---|---|

| Aromatic CH | ~120 - 135 | Multiple distinct signals |

| Aromatic C-Cl | ~130 - 140 | Signal for C-4' |

| Aromatic C-CF₃ | ~125 - 135 | Quartets due to ²JCF |

| Aromatic C-C (biphenyl link) | ~135 - 145 | Signals for C-1 and C-1' |

¹⁹F NMR is a highly sensitive technique ideal for analyzing fluorinated compounds. alfa-chemistry.com Given the two trifluoromethyl groups are in chemically non-equivalent positions (ortho and para to the biphenyl (B1667301) linkage), they are expected to produce two distinct signals in the ¹⁹F NMR spectrum. These signals will appear as singlets, as there are no other nearby fluorine or hydrogen atoms to couple with. The chemical shifts are typically referenced against a standard like CFCl₃. colorado.edu The general chemical shift range for trifluoromethyl groups on an aromatic ring is well-established. ucsb.edu The differing electronic environments of the C-2 and C-4 positions will result in separate resonances. For example, data for the related 4-Trifluoromethyl-1,1'-biphenyl shows a singlet at -62.4 ppm. rsc.org

Table 3: Predicted ¹⁹F NMR Chemical Shifts

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Predicted Multiplicity |

|---|---|---|

| 2-CF₃ | ~ -60 to -65 | Singlet |

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton and carbon signals, especially in complex molecules with overlapping resonances. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would reveal proton-proton (¹H-¹H) coupling networks within each aromatic ring. mnstate.edu Cross-peaks would appear between adjacent protons (e.g., H-5 and H-6), confirming their connectivity and aiding in the assignment of individual protons within each spin system.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with their directly attached carbon signals (one-bond ¹H-¹³C correlations). wikipedia.org It allows for the definitive assignment of each protonated carbon in the molecule by linking the already assigned proton signals to their corresponding carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range correlations (typically 2-3 bonds) between protons and carbons. This technique would be instrumental in assigning the quaternary (non-protonated) carbons. For instance, correlations from protons on one ring to the ipso-carbon of the other ring would confirm the biphenyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment detects correlations between nuclei that are close in space, not necessarily connected through bonds. harvard.edu This would provide valuable information about the three-dimensional structure and conformation of the molecule, particularly the torsional angle between the two phenyl rings. Protons on opposite rings that are spatially proximate would show cross-peaks.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

The IR spectrum of this compound would display several characteristic absorption bands that confirm its key structural features.

C-F Stretching: The most prominent feature would be very strong and sharp absorption bands typically found in the 1100-1350 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the two trifluoromethyl groups.

Aromatic C=C Stretching: Multiple sharp bands of medium intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the two aromatic rings.

Aromatic C-H Stretching: These absorptions appear as a group of weak to medium bands above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range.

C-Cl Stretching: A medium to strong absorption band corresponding to the C-Cl stretch is expected in the fingerprint region, generally between 700 and 850 cm⁻¹.

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations appear as strong bands in the 680-900 cm⁻¹ region, and their exact position can be indicative of the substitution pattern on the aromatic rings.

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | Weak to Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium, Sharp |

| C-F Stretch (CF₃) | 1100 - 1350 | Very Strong |

| C-Cl Stretch | 700 - 850 | Medium to Strong |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Trifluoromethyl-1,1'-biphenyl |

Advanced Spectroscopic and Structural Characterization of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental data for the advanced spectroscopic and structural characterization of the chemical compound This compound is not publicly available. Detailed research findings required to populate the requested sections on Raman spectroscopy, mass spectrometry, and X-ray crystallography for this specific molecule have not been published in the accessible domain.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the following outlined sections:

X-ray Crystallography for Solid-State Structure

Analysis of Crystal Packing and Intermolecular Interactions

While general principles of these analytical techniques can be applied to predict the expected characteristics of molecules with similar functional groups (such as chlorinated and trifluoromethylated biphenyls), the generation of specific, factual data including Raman shifts, mass-to-charge ratios, fragmentation patterns, bond lengths, bond angles, and crystal packing details for this compound would require experimental analysis of the compound itself. Without published research, providing such details would be speculative and would not meet the required standards of scientific accuracy.

Based on the comprehensive search conducted, specific computational and theoretical investigation data for the chemical compound This compound is not available in the retrieved search results. While the searches yielded extensive information on the methodologies of quantum chemical calculations such as Density Functional Theory (DFT) and ab initio methods, as well as studies on structurally related biphenyl compounds, no peer-reviewed articles, databases, or specific research findings were located for this compound itself.

Therefore, it is not possible to provide the detailed, data-rich article as requested in the outline, including specific geometry optimization parameters, HOMO-LUMO gaps, molecular electrostatic potential maps, atomic partial charges, ionization potential, and electron affinity for this particular compound. Generating such an article without specific source data would lead to scientifically inaccurate and speculative content.

An article on the computational and theoretical investigations of this compound cannot be generated at this time. A thorough search of available scientific literature and databases did not yield specific research findings pertaining to the requested computational and theoretical properties of this particular chemical compound.

The instructions require a detailed and scientifically accurate article focusing solely on this compound, structured around a precise outline that includes electronegativity, chemical hardness, predicted spectroscopic data (IR, NMR, UV-Vis), rotational barriers, atropisomerism, and conformational analysis. Without dedicated computational studies on this specific molecule, providing the required data tables and in-depth research findings for each subsection is not possible.

General computational methodologies exist for determining the properties outlined. For instance, Density Functional Theory (DFT) is a common approach to calculate electronic properties like electronegativity and chemical hardness, as well as to predict spectroscopic outcomes. Similarly, conformational analyses, including the determination of rotational barriers and torsion angle distributions, are routinely performed using various computational chemistry methods. However, the application of these methods to this compound has not been documented in the accessible literature.

To provide a scientifically accurate and non-speculative article, specific computational data derived directly from studies on this compound is necessary. As this information is not currently available, the generation of the requested article is not feasible.

Computational and Theoretical Investigations of the Chemical Compound

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Reactivity Relationships (QSRR)

QSPR and QSRR models are statistical tools that aim to predict the properties and reactivity of chemicals based on their molecular structure. These models are built by finding a mathematical relationship between a specific property (e.g., boiling point, solubility, partition coefficient) and calculated molecular descriptors that encode structural features.

The development of predictive QSPR/QSRR models for 4'-Chloro-2,4-bis(trifluoromethyl)-1,1'-biphenyl would involve calculating a wide range of molecular descriptors. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), geometric descriptors (related to the 3D shape), and quantum-chemical descriptors (e.g., electrostatic potentials, HOMO/LUMO energies). pku.edu.cn

Once calculated, these descriptors would be used to build a regression model against known experimental data for a series of related compounds. While numerous QSPR/QSRR models exist for PCBs and other persistent organic pollutants, no such models have been specifically developed or validated for biphenyls with this precise substitution pattern. nih.govnih.gov The development of a reliable model would require a dataset of compounds with similar chloro- and trifluoromethyl- substitutions, which does not appear to be available in the current literature.

Without established QSPR/QSRR models, correlating the specific structural features of this compound with its physicochemical properties remains qualitative. It is known that:

Halogenation (Chlorine): The presence of a chlorine atom generally increases the molecule's lipophilicity (tendency to dissolve in fats and oils) and molecular weight.

Trifluoromethyl Groups: CF3 groups are strongly electron-withdrawing and increase the molecule's polarity and oxidative stability. They also significantly contribute to its lipophilicity.

Studies on related fluorinated and chlorinated compounds show that properties like the octanol-water partition coefficient (log K_ow), an indicator of lipophilicity, and vapor pressure are heavily influenced by the number and position of halogen substituents. pku.edu.cn However, specific quantitative correlations or predictive data tables for this compound are absent from the reviewed scientific literature.

Chemical Reactivity and Mechanistic Investigations of the Chemical Compound

Influence of Substituents on Reactivity and Selectivity

The reactivity and selectivity of "4'-Chloro-2,4-bis(trifluoromethyl)-1,1'-biphenyl" are significantly influenced by the steric and electronic properties of its substituents: the two trifluoromethyl (CF₃) groups and the chlorine (Cl) atom.

| Substituent | Position | Relative Steric Size | Potential Influence on Reactivity |

|---|---|---|---|

| Trifluoromethyl (CF₃) | 2 | Bulky | Hinders reactions at or near the 2-position; influences dihedral angle of biphenyl (B1667301) rings. |

| Trifluoromethyl (CF₃) | 4 | Bulky | May influence reactivity at adjacent positions. |

| Chlorine (Cl) | 4' | Moderate | Can influence accessibility to the 4'-position and adjacent sites. |

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov This property is primarily due to the high electronegativity of the fluorine atoms, which creates a strong inductive effect. researchgate.netbeilstein-journals.org In "this compound," the two CF₃ groups significantly decrease the electron density of the phenyl ring to which they are attached. rsc.orgbeilstein-journals.org This strong electron-withdrawing effect makes the substituted phenyl ring electron-poor, which can activate it towards nucleophilic attack and deactivate it towards electrophilic substitution. The chlorine atom also acts as an electron-withdrawing group through induction, though it can donate electron density through resonance. The combined electronic effects of these substituents render the molecule's aromatic rings electron-deficient, which is a key determinant of its chemical reactivity.

| Substituent | Position | Electronic Effect | Impact on Aromatic Ring |

|---|---|---|---|

| Trifluoromethyl (CF₃) | 2 and 4 | Strongly electron-withdrawing (inductive) | Decreases electron density, making the ring susceptible to nucleophilic attack. |

| Chlorine (Cl) | 4' | Electron-withdrawing (inductive), weakly electron-donating (resonance) | Decreases electron density on its ring, though to a lesser extent than the CF₃-substituted ring. |

Carbon-Carbon Bond Activation and Formation Mechanisms

The synthesis of biphenyl compounds like "this compound" often involves transition-metal-catalyzed cross-coupling reactions, which are prime examples of carbon-carbon bond formation. The activation of the carbon-halogen bond is a critical step in these processes.

The Suzuki-Miyaura cross-coupling reaction is a widely used method for the synthesis of biaryl compounds. gre.ac.ukmdpi.com The formation of "this compound" via this method would likely involve the coupling of a boronic acid or ester derivative of one of the phenyl rings with a halide of the other, catalyzed by a palladium complex. The catalytic cycle typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. In the context of synthesizing this specific compound, one possible route is the reaction of (4-chloro-2,4-bis(trifluoromethyl)phenyl)boronic acid with a suitable aryl halide in the presence of a palladium catalyst and a base. The electron-deficient nature of the trifluoromethyl-substituted ring can influence the rates of the steps in the catalytic cycle.

The activation of the carbon-chlorine bond at the 4'-position is a key step in cross-coupling reactions. researchgate.net This C-Cl bond is generally less reactive than corresponding C-Br or C-I bonds. The activation typically occurs through an oxidative addition step where a low-valent transition metal catalyst, such as Pd(0), inserts into the carbon-halogen bond. researchgate.net This step transforms the aryl halide into an organometallic species, which can then participate in further reactions within the catalytic cycle. The electronic properties of the aromatic ring can influence the ease of this activation, with electron-withdrawing groups sometimes facilitating the oxidative addition.

Radical Reactions and Pathways Involving the Chemical Compound

The trifluoromethyl groups can also influence the compound's participation in radical reactions. The generation of a trifluoromethyl radical (•CF₃) is a known process in organic synthesis. libretexts.orgnih.gov While the C-CF₃ bond is strong, under certain conditions, such as photolysis or in the presence of radical initiators, reactions involving this group are possible. Radical C-H trifluoromethylation of arenes is an approach to introduce CF₃ groups, and while this compound is already substituted, understanding these pathways can provide insight into its potential side reactions or degradation pathways under radical conditions. The chlorine atom can also be a site for radical reactions, such as dehalogenation using reagents like tributyltin hydride, which proceeds via a radical chain mechanism. libretexts.org

Electrophilic and Nucleophilic Reactions on the Biphenyl System

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, typically require electron-rich aromatic rings. rsc.org The biphenyl system in this compound is heavily deactivated by the potent electron-withdrawing effects of the two trifluoromethyl groups and, to a lesser extent, the chlorine atom. The CF₃ group is one of the strongest deactivating groups, making EAS reactions on the ring it occupies (the 2,4-bis(trifluoromethyl)phenyl ring) extremely challenging.

The 4'-chlorophenyl ring is also deactivated, but less so than the other ring. Therefore, if an electrophilic substitution were to occur under harsh conditions, it would preferentially take place on the monochlorinated ring. The chlorine atom is an ortho-, para-directing deactivator. Since the para position is occupied by the other phenyl ring, electrophilic attack would be directed to the positions ortho to the chlorine atom (positions 3' and 5').

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reactant Ring | Activating/Deactivating Groups | Predicted Position of Attack | Rationale |

|---|---|---|---|

| 2,4-bis(trifluoromethyl)phenyl | Two CF₃ groups (Strongly Deactivating) | Highly Unlikely | Severe deactivation by two powerful electron-withdrawing groups. |

Nucleophilic Aromatic Substitution

Conversely, the electron-deficient nature of the biphenyl system makes it a prime candidate for nucleophilic aromatic substitution (SNAr). libretexts.org This type of reaction is facilitated by the presence of strong electron-withdrawing groups, which can stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgnih.govlibretexts.org

The 2,4-bis(trifluoromethyl)phenyl ring is highly activated towards nucleophilic attack due to the two CF₃ groups. Nucleophilic attack is most likely to occur at the positions ortho or para to these electron-withdrawing groups. libretexts.org However, in this specific compound, there is no suitable leaving group on the bis-trifluoromethylated ring.

Impact of the Trifluoromethyl Group on Reaction Regio- and Stereoselectivity

The trifluoromethyl group exerts a profound influence on both the regioselectivity (where a reaction occurs) and stereoselectivity (the spatial orientation of the products) of chemical reactions. This influence stems from a combination of its strong electron-withdrawing inductive effect and its significant steric bulk.

Impact on Regioselectivity

In electrophilic reactions, the CF₃ group is strongly deactivating and a meta-director. In the context of this compound, this further reinforces the unlikelihood of electrophilic attack on the ring containing these groups. Any potential electrophilic attack would be directed away from this ring.

In nucleophilic aromatic substitution, the CF₃ group is a powerful activating group. It stabilizes the intermediate Meisenheimer complex through its inductive effect, particularly when located ortho or para to the site of nucleophilic attack. libretexts.org This electronic effect is a primary driver of regioselectivity in SNAr reactions on trifluoromethyl-substituted aromatics.

Steric hindrance also plays a crucial role. The CF₃ group is sterically demanding. In reactions like Suzuki-Miyaura coupling, substitution tends to occur at the sterically less hindered position. researchgate.net For instance, in a dihalogenated trifluoromethyl-benzene derivative, coupling reactions favor the position further away from the bulky CF₃ group. researchgate.net In the case of this compound, the CF₃ group at the 2-position would sterically hinder reactions at the adjacent 1- and 3-positions of that ring.

Table 2: Influence of Trifluoromethyl Groups on Reaction Selectivity

| Reaction Type | Electronic Effect | Steric Effect | Predicted Outcome for this compound |

|---|---|---|---|

| Electrophilic Substitution | Strong deactivation; meta-directing | Minor influence compared to electronic deactivation | Directs attack away from the CF₃-substituted ring. |

| Nucleophilic Substitution | Strong activation at ortho/para positions | Hinders attack at adjacent positions | Activates the 4'-chloro position for SNAr by withdrawing electron density across the biphenyl system. The 2-CF₃ group provides steric shielding. |

| Metal-Catalyzed Cross-Coupling | Influences oxidative addition rates | Can dictate regioselectivity by blocking access to adjacent sites. researchgate.net | The 2-CF₃ group would influence the torsional angle between the phenyl rings and sterically hinder approaches to the 2' and 6' positions of the other ring. |

Impact on Stereoselectivity

The steric bulk of the trifluoromethyl groups, particularly the one at the ortho-position (the 2-position), significantly impacts the conformation of the biphenyl system. It restricts the rotation around the C1-C1' single bond, leading to a higher energy barrier for rotation. This creates a specific dihedral angle between the two aromatic rings, influencing how reagents approach the molecule.

In reactions that create new stereocenters, this fixed conformation can lead to a preference for the formation of one stereoisomer over another (diastereoselectivity). For example, in a cycloaddition reaction involving one of the phenyl rings, the bulky CF₃ groups would direct the incoming reactant to the less hindered face of the ring system, resulting in a specific stereochemical outcome. researchgate.netacs.org The trifluoromethyl group, while not directly participating in the reaction, dictates the stereoselective pathway due to its steric presence.

Environmental Transformation and Fate of the Chemical Compound Excluding Ecotoxicity

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that transform a chemical compound in the environment. For 4'-Chloro-2,4-bis(trifluoromethyl)-1,1'-biphenyl, the most relevant pathways are photolysis and hydrolysis, which involve reactions with light and water, respectively.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons, particularly from ultraviolet (UV) radiation in sunlight. For aromatic compounds, this process can be a significant degradation route. The photolytic degradation of this compound is anticipated to proceed through mechanisms analogous to those observed for chlorinated and fluorinated aromatic compounds.

The primary mechanism is likely the homolytic cleavage of the carbon-chlorine (C-Cl) bond, which is generally the most photolabile site in chloroaromatic compounds. techexplorist.com This process generates an aryl radical and a chlorine radical. The aryl radical can then undergo various reactions, such as hydrogen abstraction from the surrounding matrix (e.g., water, organic matter) to form 2,4-bis(trifluoromethyl)-1,1'-biphenyl, or react with oxygen to form hydroxylated derivatives.

The trifluoromethyl (-CF3) groups are generally more stable to photolytic degradation than C-Cl bonds. nih.gov However, studies on trifluoromethylated phenols have shown that photolysis can occur, with degradation rates being pH-dependent. acs.org Advanced oxidation processes involving UV light in combination with other agents like chlorine or sulfite (B76179) can generate highly reactive species such as hydroxyl radicals (•OH) and chlorine radicals (•Cl), which can degrade even stable fluorinated compounds. techexplorist.comnih.gov These radicals can attack the aromatic rings, leading to hydroxylation and eventual ring cleavage.

Table 1: Potential Photolytic Degradation Reactions

| Reactant | Condition | Primary Mechanism | Potential Products |

|---|---|---|---|

| This compound | UV Radiation (Sunlight) | Homolytic C-Cl bond cleavage | 2,4-bis(trifluoromethyl)-1,1'-biphenyl, Hydroxylated derivatives |

Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. The stability of this compound towards hydrolysis under typical environmental conditions (i.e., neutral pH, ambient temperature) is expected to be very high.

The carbon-chlorine bond on an aromatic ring is notoriously resistant to hydrolysis. This is due to the partial double-bond character it acquires through resonance with the benzene (B151609) ring, which strengthens the bond. doubtnut.comquora.com The hydrolysis of chlorobenzene (B131634) to phenol, for example, requires extreme conditions of high temperature (350 °C) and pressure, known as the Dow process. jove.comvedantu.com

Similarly, the trifluoromethyl group attached to an aromatic ring is highly stable. nih.govresearchgate.net While the hydrolysis of some trifluoromethylated aromatics to carboxylic acids is possible, it typically requires harsh conditions such as treatment with fuming sulfuric acid or occurs only with specific activating groups on the ring under alkaline conditions. rsc.orgrsc.org Research on trifluoromethylphenols has shown that hydrolytic defluorination is highly dependent on the position of the -CF3 group and the pH, with some isomers being completely resistant to hydrolysis even under alkaline conditions. rsc.org Given the lack of activating groups, this compound is predicted to be hydrolytically stable under environmentally relevant conditions.

Biotic Transformation

Biotic transformation encompasses the degradation of a chemical by living organisms, primarily microorganisms such as bacteria and fungi. This is a crucial set of processes for the ultimate removal of persistent organic pollutants from the environment.

The microbial degradation of this compound is expected to be a slow and complex process, drawing parallels from the extensive research on PCBs. wikipedia.orgresearchgate.net The presence of both chlorine and trifluoromethyl groups likely renders the molecule highly recalcitrant. nih.gov

A sequential anaerobic-aerobic process is often required for the complete biodegradation of highly chlorinated PCBs. nih.govnih.goveurochlor.org

Anaerobic Reductive Dechlorination: In anoxic environments like deep sediments and waterlogged soils, certain anaerobic bacteria can utilize chlorinated compounds as electron acceptors in a process called dehalorespiration. nih.gov This involves the removal of chlorine atoms and their replacement with hydrogen. For this compound, this would transform the molecule into 2,4-bis(trifluoromethyl)-1,1'-biphenyl.

Aerobic Degradation: The dechlorinated biphenyl (B1667301) can then be degraded by aerobic bacteria in oxygen-rich environments. nih.gov Many bacterial strains, such as those from the genera Burkholderia, Rhodococcus, and Pseudomonas, can degrade PCBs. nih.govuchile.cl They typically employ a dioxygenase enzyme system (the bph pathway) to attack the biphenyl structure. wikipedia.orguchile.cl This pathway involves the dihydroxylation of one of the aromatic rings, followed by meta-cleavage of the ring and subsequent breakdown into smaller molecules that can enter central metabolic pathways like the TCA cycle. wikipedia.org

Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also known to degrade PCBs using powerful, non-specific extracellular enzymes such as lignin (B12514952) peroxidases and manganese peroxidases. nih.govbattelle.org Studies on fluorinated aromatic compounds have also demonstrated that fungi can initiate degradation by oxidizing either the aromatic ring or functional groups attached to it. nih.govnih.gov

Table 2: Key Microbial Processes in the Degradation of this compound

| Process | Environmental Condition | Key Microorganisms (Examples) | Primary Transformation |

|---|---|---|---|

| Reductive Dechlorination | Anaerobic (e.g., sediments) | Dehalorespirers | Removal of chlorine atom |

| Oxidative Degradation | Aerobic (e.g., surface soil, water) | Burkholderia, Rhodococcus, Pseudomonas | Ring hydroxylation and cleavage |

The transformation of this compound is expected to generate a series of intermediate products before potential mineralization.

Anaerobic Transformation: The primary product of anaerobic reductive dechlorination would be 2,4-bis(trifluoromethyl)-1,1'-biphenyl .

Aerobic Bacterial Transformation: Based on the known bph pathway for PCB degradation, aerobic bacteria would likely attack the non-chlorinated, trifluoromethylated ring first. This would lead to the formation of dihydroxylated intermediates, followed by ring-cleavage products. The chlorinated ring could be converted to a corresponding chlorobenzoic acid analog. A major metabolic product identified in the degradation of 4-chlorobiphenyl (B17849) is 4-chlorobenzoic acid. researchgate.netnih.gov By analogy, a potential metabolite could be a trifluoromethylated benzoic acid derivative.

Fungal Transformation: Fungal metabolism can produce hydroxylated derivatives (OH-PCBs), which are common metabolites of PCBs in various organisms. nih.gov It is plausible that fungi would transform this compound into various hydroxylated analogues . Other studies have also identified sulfonated and hydroxy-sulfonated PCB metabolites in soil, suggesting that sulfonation could be another environmental transformation pathway. acs.org

Persistence and Environmental Distribution Modeling

The chemical structure of this compound strongly suggests it is a persistent organic pollutant (POP). Both PCBs and many organofluorine compounds are known for their environmental persistence. wikipedia.orgresearchgate.net The C-F bond is the strongest single bond in organic chemistry, and the trifluoromethyl group is known to increase metabolic stability and lipophilicity, which enhances a compound's tendency to resist degradation. nih.govmdpi.com

Due to its expected low water solubility and low vapor pressure, the compound would tend to adsorb to soil organic matter and sediments. researchgate.netnih.gov However, like other semi-volatile organic compounds, it has the potential for long-range atmospheric transport. envirocomp.com This process involves volatilization from soil or water surfaces, transport in the atmosphere, and subsequent deposition in remote regions, such as the Arctic. nih.gov

Multimedia chemical fate models, such as the BETR Global model, are used to predict the environmental distribution of POPs like PCBs. nih.gov These models incorporate the physicochemical properties of the compound along with environmental parameters like temperature, wind patterns, and ocean currents. nih.gov Modeling studies for PCBs have shown that climate factors significantly influence their global distribution, with higher temperatures increasing volatilization and enhancing transport to colder regions. nih.gov It is highly probable that this compound would exhibit similar behavior, leading to its distribution far from its original sources.

Lack of Available Data for Environmental Fate of this compound

Following a comprehensive and thorough search of scientific literature and chemical databases, it has been determined that there is no publicly available experimental or reliably estimated data for the environmental transformation and fate of the chemical compound This compound .

Specifically, detailed research findings and data pertaining to the following properties could not be located for this compound:

Soil Adsorption/Desorption:No data on the soil organic carbon-water (B12546825) partitioning coefficient (Koc) or other soil adsorption and desorption parameters were available.

The absence of this specific information prevents the creation of a detailed and scientifically accurate article with the requested data tables and in-depth research findings as per the provided outline. While data exists for structurally related compounds, such as other polychlorinated biphenyls (PCBs) and various fluorinated aromatic compounds, the user's strict instruction to focus solely on this compound cannot be fulfilled with the currently accessible scientific information.

Therefore, the generation of the requested article with the specified content and data tables is not possible at this time due to the lack of specific research on the environmental transformation and fate of this compound.

Extensive Research Reveals No Specific Data for "this compound" in Requested Advanced Applications

Following a comprehensive search of scientific literature and chemical databases, no specific research findings or data could be located for the chemical compound This compound within the advanced materials science applications outlined in the user's request. The investigation sought to find information pertaining to its use in optoelectronic materials—specifically organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and molecular wires—as well as in the development of liquid crystalline materials.

Despite targeted searches for the compound's synthesis, properties, and applications, the scientific literature does not appear to contain studies focused on its role in these specific technological areas. General searches on related compounds, such as fluorinated, chlorinated, and trifluoromethyl-substituted biphenyls, indicate that this class of molecules is indeed relevant to materials science. For instance, fluorinated and chlorinated biphenyls are known to be used in the formulation of liquid crystals and as components in organic electronics. Similarly, trifluoromethyl groups are often incorporated into molecules to modify their electronic properties for applications like OLED host materials.

However, the explicit focus of the requested article was to be solely on This compound . Without any specific data on its performance or integration into OSCs, OLEDs, molecular diodes, or high-birefringence nematic liquid crystals, it is not possible to generate the thorough, informative, and scientifically accurate content as stipulated. The structure-property relationships and research findings for this particular molecule remain uncharacterized in the public domain of scientific research.

Therefore, the sections and subsections detailed in the user's outline, including:

Advanced Applications in Materials Science and Chemical Technologies Excluding Biological/pharmaceutical

Liquid Crystalline Materials Development

Structure-Mesophase Relationships

cannot be populated with factual information pertaining exclusively to 4'-Chloro-2,4-bis(trifluoromethyl)-1,1'-biphenyl .

Dielectric Materials for Electronic Applications

The pursuit of advanced electronic devices with enhanced performance and miniaturized designs has driven the demand for new dielectric materials with tailored properties. Fluorinated biphenyl (B1667301) compounds are particularly promising in this regard due to their low dielectric constant, high thermal stability, and hydrophobicity.

Flexible Printed Circuit Boards

While direct studies on this compound for flexible printed circuit boards (FPCBs) are not extensively documented in publicly available literature, the application of structurally similar compounds provides strong evidence for its potential. For instance, copolymers derived from 2,2'-bis(trifluoromethyl)benzidine (B1298469), a closely related biphenyl diamine, are utilized as dielectric substrate materials for high-frequency FPCBs. chemicalbook.com The incorporation of trifluoromethyl groups into the polymer backbone, a key feature of the subject compound, is known to decrease the dielectric constant and improve the thermal and mechanical properties of the resulting materials. chemicalbook.com These characteristics are critical for producing high-performance FPCBs that can operate reliably in demanding environments. chemicalbook.com The presence of the trifluoromethyl groups in this compound suggests its suitability as a monomer or additive to create polymers for FPCBs with low signal loss and high signal propagation speed, essential for high-frequency applications.

Copolymers with Tailored Dielectric Properties

The synthesis of copolymers allows for the fine-tuning of material properties by combining different monomeric units. The integration of this compound into a polymer chain could lead to copolymers with specifically engineered dielectric characteristics. Research on other fluorinated copolymers has demonstrated that the introduction of fluorine-containing monomers can significantly lower the dielectric constant and dissipation factor of the resulting polymer. researchgate.net This is attributed to the high electronegativity and low polarizability of the carbon-fluorine bond.

For example, polyimides synthesized with 2,2'-bis(trifluoromethyl)benzidine exhibit excellent dielectric properties. chemicalbook.com By analogy, copolymerizing this compound with other monomers could yield materials with a precisely controlled dielectric constant, making them suitable for a range of electronic applications, from insulators in microelectronics to substrates for high-frequency circuits.

Table 1: Expected Influence of Trifluoromethyl Groups on Polymer Dielectric Properties

| Property | Influence of -CF3 Groups | Rationale |

| Dielectric Constant (k) | Decrease | Low polarizability of C-F bonds reduces the overall dielectric constant of the material. |

| Dissipation Factor (tan δ) | Decrease | Reduced dielectric loss, leading to less signal attenuation at high frequencies. |

| Thermal Stability | Increase | High bond energy of C-F bonds contributes to enhanced thermal resistance. |

| Moisture Absorption | Decrease | Hydrophobic nature of fluorinated compounds reduces water uptake, which can negatively affect dielectric properties. |

Ligand Design in Catalysis

In the field of homogeneous catalysis, the design of ligands is paramount to controlling the activity, selectivity, and stability of metal catalysts. Phosphine (B1218219) ligands, in particular, are a versatile class of compounds whose electronic and steric properties can be precisely modified. cfmot.deprochemonline.com

Role as a Monodentate Phosphine Ligand

A phosphine ligand derived from this compound would be a monodentate ligand, meaning it would bind to a metal center through a single phosphorus atom. keyorganics.net The key feature of such a ligand would be the electronic effect of the 2,4-bis(trifluoromethyl)phenyl group. Trifluoromethyl groups are strong electron-withdrawing groups. nih.gov When attached to the phenyl rings of a phosphine ligand, they decrease the electron density on the phosphorus atom. nih.gov This electronic modification can have a profound impact on the catalytic cycle.

Table 2: Predicted Electronic and Steric Properties of a Phosphine Ligand Derived from this compound

| Property | Predicted Characteristic | Impact on Catalysis |

| Electronic Nature | Electron-deficient | Can enhance the electrophilicity of the metal center, potentially accelerating certain catalytic steps. |

| Steric Bulk | Moderately bulky | The biphenyl structure provides a degree of steric hindrance that can influence substrate binding and product selectivity. |

| σ-Donation | Weak | Reduced electron density on phosphorus leads to weaker σ-donation to the metal. |

| π-Acceptance | Strong | The electron-withdrawing groups enhance the π-acceptor character of the phosphine ligand. |

Facilitating Carbon-Carbon and Carbon-Nitrogen Bond Formation

Phosphine ligands are instrumental in a wide array of cross-coupling reactions that form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. cfmot.de The performance of the catalyst in these reactions is highly dependent on the nature of the phosphine ligand.

Role as a Synthetic Intermediate for Other Advanced Chemical Structures

The presence of multiple reactive sites and functional groups makes this compound a valuable building block for the synthesis of more complex molecules. The chloro group and the trifluoromethyl-substituted phenyl rings offer distinct opportunities for chemical modification.

Biphenyl derivatives are widely recognized as important intermediates in the synthesis of fine chemicals, pharmaceuticals, and polymers. rsc.org The chloromethylation of biphenyls, for instance, yields versatile intermediates that can be further transformed. rsc.orgresearchgate.netcaloongchem.com While the subject compound is already functionalized, the existing chloro group can participate in various coupling reactions, such as Suzuki or Stille couplings, to introduce new substituents at the 4'-position.

Furthermore, the synthesis of 2,2′-bis(trifluoromethyl)-4,4′-diaminobiphenyl (TFMB) from 1-chloro-2-(trifluoromethyl)benzene demonstrates that the core structure of this compound can be a precursor to highly functionalized diamines. acs.org These diamines are, in turn, key monomers for high-performance polymers like polyimides. chemicalbook.com The synthetic versatility of this compound allows for its use in the construction of a variety of advanced materials where the unique properties imparted by the trifluoromethyl groups are desired.

Future Research Directions and Unresolved Challenges for the Chemical Compound

Development of Novel and Sustainable Synthetic Routes

The foremost challenge is the development of efficient and environmentally benign methods for the synthesis of 4'-Chloro-2,4-bis(trifluoromethyl)-1,1'-biphenyl. Future research should focus on:

Cross-Coupling Strategies: Investigating various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, would be a primary focus. The key would be to identify suitable boronic acids/esters or organotin reagents that can be coupled with a chlorinated and trifluoromethylated benzene (B151609) derivative.

Green Chemistry Approaches: Emphasis should be placed on developing synthetic protocols that utilize greener solvents, reduce energy consumption, and minimize the generation of hazardous waste. This could involve exploring microwave-assisted synthesis or flow chemistry techniques.